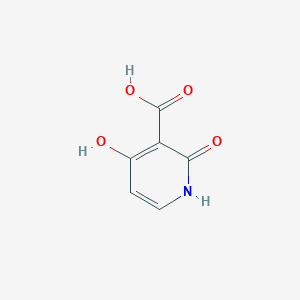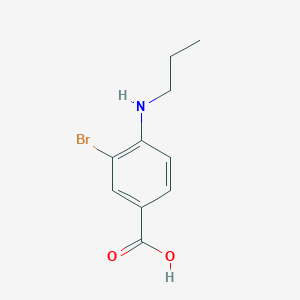
3-Bromo-4-(propylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-(propylamino)benzoic acid is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant oils and is widely used in the food industry as a preservative .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a bromine atom and a propylamino group attached to the benzene ring . The exact positions of these substituents on the benzene ring could be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Safety and Hazards
The safety data sheet for similar compounds like 3-Bromobenzoic acid and 4-Bromobenzoic acid indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .
properties
CAS RN |
855592-12-0 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-bromo-4-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
YDNSRBVAPPTQPN-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)Br |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



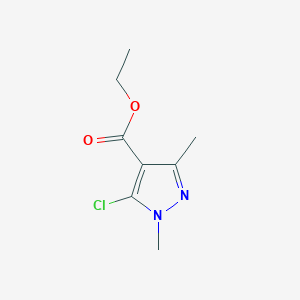



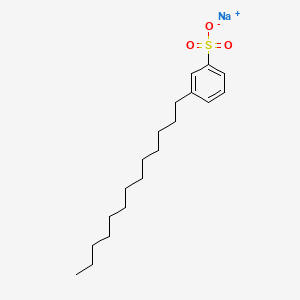

![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3194613.png)


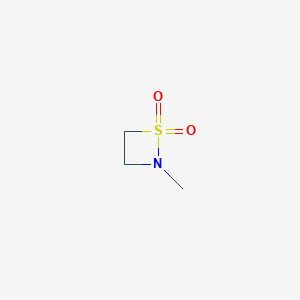


![2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-](/img/structure/B3194645.png)
